BenchChemオンラインストアへようこそ!

4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

JNK2 JNK3 kinase inhibition

4‑Butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide (CAS 312917‑16‑1) belongs to the N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothien‑2‑yl)amide chemotype, a series disclosed as potent, selective inhibitors of c‑Jun N‑terminal kinases 2 and 3 (JNK2, JNK3). X‑ray co‑crystal structures of close analogs confirm a unique hinge‑binding mode mediated by the 3‑cyano substituent, which forms a hydrogen‑bond acceptor interaction with the ATP‑binding site.

Molecular Formula C20H22N2O2S
Molecular Weight 354.47
CAS No. 312917-16-1
Cat. No. B2512982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS312917-16-1
Molecular FormulaC20H22N2O2S
Molecular Weight354.47
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C20H22N2O2S/c1-2-3-12-24-15-10-8-14(9-11-15)19(23)22-20-17(13-21)16-6-4-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23)
InChIKeyAPCYGTJABUECTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide – Procurement-Grade Overview of a JNK2/3‑Selective Inhibitor Scaffold


4‑Butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide (CAS 312917‑16‑1) belongs to the N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothien‑2‑yl)amide chemotype, a series disclosed as potent, selective inhibitors of c‑Jun N‑terminal kinases 2 and 3 (JNK2, JNK3) [1]. X‑ray co‑crystal structures of close analogs confirm a unique hinge‑binding mode mediated by the 3‑cyano substituent, which forms a hydrogen‑bond acceptor interaction with the ATP‑binding site [1]. This compound is used as a research‑grade probe for dissecting JNK‑dependent signalling pathways in cellular and biochemical contexts, and as a building block for further structural diversification [1].

Why Generic Substitution Fails – Differential Requirements for 4-Butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide in JNK Pathway Research


Within the N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothien‑2‑yl)amide family, subtle variations in the benzamide substituent profoundly alter kinase‑selectivity fingerprints, cellular activity, and physicochemical properties [1]. For instance, JNK Inhibitor IX (the naphthalene‑1‑carboxamide analog) exhibits pIC₅₀ values of 6.5 and 6.7 for JNK2 and JNK3, respectively, but its bulky aromatic substituent strongly influences solubility and off‑target interactions across a panel of >30 kinases . Conversely, the 4‑butoxybenzamide congener introduces a flexible, electron‑donating alkoxy chain that can differentially modulate hydrogen‑bonding networks in the solvent‑exposed region of the kinase pocket, potentially shifting JNK2/JNK3 selectivity or altering susceptibility to specific resistance mutations [1]. Simple one‑to‑one replacement of this compound with its naphthyl or other close analogs without verifying the requisite potency, selectivity, and cellular endpoint profiles therefore risks generating non‑comparable data sets and invalid cross‑study conclusions, a critical consideration for procurement decisions in drug‑discovery or mechanistic investigation programs.

Quantitative Evidence Guide – Head‑to‑Head and Cross‑Study Comparisons for 4-Butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide


JNK2/3 Inhibitory Potency vs. JNK Inhibitor IX (Naphthalene-1-carboxamide Analog)

The primary publication describing the N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothien‑2‑yl)amide series reports that compound 5a (the naphthalene‑1‑carboxamide derivative, also known as JNK Inhibitor IX) exhibits pIC₅₀ 6.5 against JNK2 and 6.7 against JNK3. Although 4‑butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide was not specifically enumerated with its pIC₅₀ in the abstract, the structure‑activity relationship (SAR) tables within the full text indicate that para‑alkoxybenzamide congeners retain low‑micromolar JNK2/3 potency, with pIC₅₀ values bracketed between approximately 6.0 and 6.5 depending on chain length and branching [1]. This places the 4‑butoxybenzamide derivative within a comparable potency range but with a distinct hydrophobic tail that distinguishes it from the rigid naphthalene motif of JNK Inhibitor IX.

JNK2 JNK3 kinase inhibition pIC50

Kinase Selectivity Profile vs. JNK Inhibitor IX and p38α

The Angell et al. series demonstrates selectivity within the MAPK family: JNK Inhibitor IX shows pIC₅₀ <5.0 against JNK1 and <4.8 against p38α, translating to >30‑fold selectivity for JNK2/3 over p38α [1]. SAR analysis of the cyano‑tetrahydrobenzothiophene core indicates that amide substituents modulate the degree of this selectivity. The 4‑butoxybenzamide substituent, by presenting a hydrogen‑bond acceptor (ether) oxygen and a flexible alkyl chain, is anticipated to interact differently with the solvent‑exposed region of the JNK1/p38α active site compared to the naphthyl group, potentially altering the JNK2/3‑vs‑JNK1 selectivity window [1]. Direct head‑to‑head profiling of the 4‑butoxy derivative against a broad kinase panel has not been published; however, class‑level evidence from the series confirms that the 3‑cyano‑tetrahydrobenzothiophene scaffold provides intrinsic selectivity against p38α, while the amide substituent tunes selectivity against JNK1 [1].

kinase selectivity JNK1 p38α MAPK family

Binding Mode Differentiation via X‑Ray Co‑Crystal Structures

X‑ray co‑crystal structures of close analogs 5e and 8a in complex with JNK3 (PDB entries 2o0u and 2o2u) reveal that the 3‑cyano substituent forms a hydrogen‑bond acceptor interaction with the backbone NH of the hinge region (Met149), which is a conserved feature of the scaffold [1][2]. The 4‑butoxybenzamide moiety is predicted to project into the solvent‑exposed region, where the butoxy oxygen can engage in water‑mediated hydrogen bonds, a feature absent in the purely hydrophobic naphthalene analog [2]. This difference in solvation and hydrogen‑bonding potential may translate into altered residence times or binding kinetics, though no experimental kinetic data exist for the 4‑butoxy derivative [1].

X-ray crystallography hinge-binding cyano interaction ATP-competitive

Cellular Activity and Pathway Engagement – Comparative Implications with JNK Inhibitor IX

JNK Inhibitor IX has been demonstrated to induce prometaphase arrest‑dependent apoptotic cell death in human Jurkat T cells, attributable to potent cellular JNK2/3 engagement . No cellular EC₅₀ data have been published for the 4‑butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide. However, because the butoxy substituent alters lipophilicity (predicted cLogP increase relative to the naphthyl analog) and solubility, one cannot assume equivalent cell permeability or intracellular target engagement without direct measurement [1]. This gap is particularly relevant for procurement decisions where the intended use requires cellular or in vivo JNK pathway modulation; independent validation of cellular activity is mandatory.

c-Jun phosphorylation cellular JNK inhibition Jurkat T cells prometaphase arrest

Chemical Stability and Formulation Solubility – Comparative Assessment with JNK Inhibitor IX

JNK Inhibitor IX (naphthalene‑1‑carboxamide) is documented as soluble in DMSO at ≥16.6 mg/mL but insoluble in water and ethanol [2]. No specific solubility data exist for the 4‑butoxy‑N‑(3‑cyano‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl)benzamide. However, the presence of the butoxy chain (which introduces a hydrogen‑bond acceptor ether oxygen) and the absence of the rigid, planar naphthalene ring predict improved aqueous solubility relative to JNK Inhibitor IX, though this remains to be experimentally verified. This structural difference also reduces the risk of π‑π stacking‑induced aggregation, a known liability for planar aromatic compounds in cellular assays.

solubility DMSO stability formulation chemical stability

Optimal Application Scenarios – Evidence‑Anchored Use Cases for 4-Butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide


Biochemical Probing of JNK2/3 Ligand‑Binding Kinetics via Surface Plasmon Resonance (SPR)

The 4‑butoxybenzamide derivative is suitable for SPR‑based kinetic studies where the flexible alkoxy tail enables immobilization‑friendly surface chemistry without relying on the rigid, hydrophobic naphthalene motif that can cause non‑specific binding artifacts [1]. The conserved 3‑cyano hinge‑binding motif ensures that measured Kd values (predicted low‑micromolar) reflect the intrinsic affinity of the cyano‑tetrahydrobenzothiophene scaffold for JNK2/3, enabling comparative kinetic profiling against other chemotypes [1].

Structure‑Based Design of JNK2/3‑Selective Inhibitors with Improved Drug‑Like Properties

Medicinal chemistry teams seeking to replace the metabolically liable naphthalene ring of JNK Inhibitor IX with a more developable substituent can use the 4‑butoxybenzamide compound as a starting point for solubility‑guided SAR exploration. The butoxy chain introduces a hydrogen‑bond acceptor that can be exploited for water‑mediated interactions observed in other kinase inhibitor programs [1][2].

Chemical Biology Tool for JNK Pathway Deconvolution in Cell‑Free Systems

In cell‑free kinase activity assays, the 4‑butoxybenzamide compound serves as a probe to distinguish JNK2/3‑dependent phosphorylation events from JNK1‑mediated signalling, leveraging the scaffold‑intrinsic selectivity against JNK1 and MAPK off‑targets [1]. Although cellular activity data are absent, the compound is adequate for in vitro kinase panel screening and recombinant enzyme studies [1].

Analytical Reference Standard for JNK Inhibitor Metabolite Identification

Because the butoxybenzamide moiety is amenable to oxidative and conjugative metabolism, the compound can serve as a substrate for in vitro metabolite identification studies (e.g., liver microsome incubations), providing mass spectrometric fragmentation libraries for phase‑I and phase‑II metabolic pathways relevant to alkoxy‑substituted kinase inhibitors [1].

Quote Request

Request a Quote for 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.